molecular formula C23H24ClN5O2S B10864530 8-({2-[(4-chlorophenyl)sulfanyl]ethyl}amino)-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione

8-({2-[(4-chlorophenyl)sulfanyl]ethyl}amino)-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B10864530
M. Wt: 470.0 g/mol
InChI Key: XLSHUQFOYPRKHM-UHFFFAOYSA-N
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Description

8-({2-[(4-chlorophenyl)sulfanyl]ethyl}amino)-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-({2-[(4-chlorophenyl)sulfanyl]ethyl}amino)-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps. One common approach starts with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. The reaction conditions often include the use of solvents such as methanol or ethanol, and catalysts like methanesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

8-({2-[(4-chlorophenyl)sulfanyl]ethyl}amino)-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

8-({2-[(4-chlorophenyl)sulfanyl]ethyl}amino)-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-({2-[(4-chlorophenyl)sulfanyl]ethyl}amino)-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological processes. The compound’s effects are mediated through pathways that involve the modulation of these targets, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-({2-[(4-chlorophenyl)sulfanyl]ethyl}amino)-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C23H24ClN5O2S

Molecular Weight

470.0 g/mol

IUPAC Name

8-[2-(4-chlorophenyl)sulfanylethylamino]-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione

InChI

InChI=1S/C23H24ClN5O2S/c1-15-5-4-6-16(13-15)14-29-19-20(27(2)23(31)28(3)21(19)30)26-22(29)25-11-12-32-18-9-7-17(24)8-10-18/h4-10,13H,11-12,14H2,1-3H3,(H,25,26)

InChI Key

XLSHUQFOYPRKHM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=C(N=C2NCCSC4=CC=C(C=C4)Cl)N(C(=O)N(C3=O)C)C

Origin of Product

United States

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